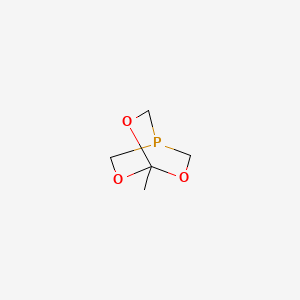
1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)- is a synthetic organic compound derived from the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group and a dimethylamino propylamino group attached to the naphthoquinone core, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)- typically involves the following steps:
Starting Material: The synthesis begins with 1,4-naphthoquinone as the starting material.
Amination: The dimethylamino propylamino group is introduced via nucleophilic substitution using 3-(dimethylamino)propylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)- undergoes various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives, depending on the specific reagents and conditions used.
科学研究应用
1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound may also interact with specific molecular targets, such as enzymes involved in cellular respiration and DNA synthesis, disrupting their normal function.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-dodecylamino-1,4-naphthoquinone
- 2-Chloro-3-(cyclohexylamino)-1,4-naphthoquinone
- 2-Chloro-3-(phenethylamino)-1,4-naphthoquinone
- 2-Chloro-3-dimethylamino-1,4-naphthoquinone
Uniqueness
1,4-Naphthoquinone, 2-chloro-3-(3-(dimethylamino)propylamino)- is unique due to the presence of the dimethylamino propylamino group, which imparts distinct chemical reactivity and biological activity compared to other naphthoquinone derivatives. This structural feature enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis.
属性
CAS 编号 |
22272-09-9 |
|---|---|
分子式 |
C15H17ClN2O2 |
分子量 |
292.76 g/mol |
IUPAC 名称 |
2-chloro-3-[3-(dimethylamino)propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C15H17ClN2O2/c1-18(2)9-5-8-17-13-12(16)14(19)10-6-3-4-7-11(10)15(13)20/h3-4,6-7,17H,5,8-9H2,1-2H3 |
InChI 键 |
FLTZGMPLSGEVAO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
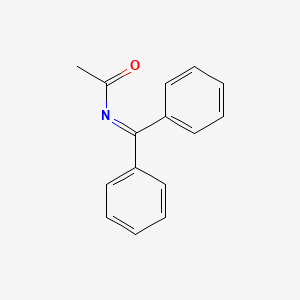


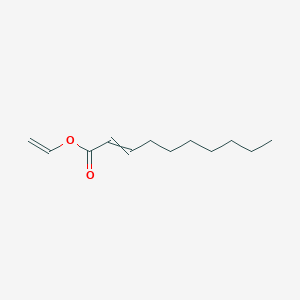

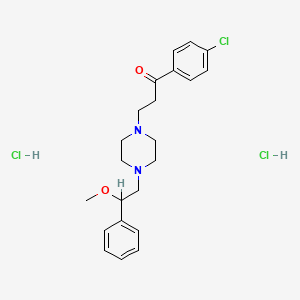
![14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaene-13,15-dione](/img/structure/B14700274.png)

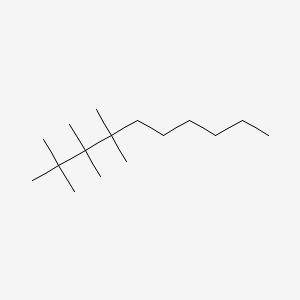
![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)

